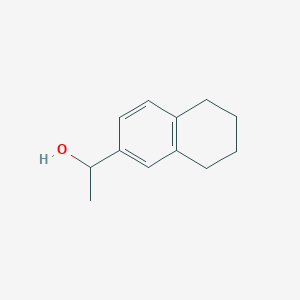
Cy5 Phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5 Phosphoramidite is a derivative of cyanine dyes, specifically indodicarbocyanine, which is widely used as a fluorescent labeling reagent. This compound is particularly popular for its application in the synthesis of fluorescence-labeled oligonucleotides. Cyanine dyes, including this compound, are known for their high molecular extinction coefficients and strong fluorescence, making them valuable tools in various biological and chemical research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy5 Phosphoramidite involves the functionalization of parent cyanine dyes with specific substituents to tune their hydrophobicity/hydrophilicity and electron-donating/withdrawing properties. The process typically includes the following steps :
Synthesis of Parent Dyes: The parent cyanine dyes are synthesized with different substituents such as hexyloxy, triethylene glycol monomethyl ether, tert-butyl, and chloro groups.
Functionalization: One of the pendant alkyl chains of the parent dye is functionalized with a monomethoxytrityl protective group.
Phosphoramidite Conversion: The remaining hydroxyl-terminated N-propyl linker is rapidly converted to phosphoramidite, allowing direct incorporation into DNA sequences using automated DNA synthesis.
Industrial Production Methods
Industrial production of this compound involves automated chemical synthesis of oligonucleotides, which relies on phosphoramidites as the phosphate precursors. This method ensures high yields and efficient coupling, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Cy5 Phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where specific substituents are introduced to modify its properties.
Coupling Reactions: It is commonly used in coupling reactions during the synthesis of labeled oligonucleotides.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and modification of this compound include monomethoxytrityl chloride, triethylene glycol monomethyl ether, and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Major Products
The major products formed from these reactions are fluorescence-labeled oligonucleotides, which retain the spectroscopic properties of the parent dyes and exhibit high fluorescence quantum yields .
Aplicaciones Científicas De Investigación
Cy5 Phosphoramidite has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Cy5 Phosphoramidite involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The compound’s fluorescence properties are due to its high molecular extinction coefficient and strong emission, which make it an effective probe for various biological and chemical applications .
Comparación Con Compuestos Similares
Similar Compounds
Cyanine 3 Phosphoramidite: Similar in structure but differs in the number of carbons in the conjugated polyene linkage.
Cyanine 3.5 and Cyanine 5.5 Phosphoramidites: Closely related analogues with slight structural variations.
Uniqueness
Cy5 Phosphoramidite is unique due to its high molecular extinction coefficient and strong fluorescence, which make it particularly suitable for applications requiring high sensitivity and precision .
Propiedades
Fórmula molecular |
C60H72ClN4O4P |
|---|---|
Peso molecular |
979.7 g/mol |
Nombre IUPAC |
3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride |
InChI |
InChI=1S/C60H72N4O4P.ClH/c1-46(2)64(47(3)4)69(67-44-23-40-61)68-45-25-42-63-55-33-22-20-31-53(55)59(7,8)57(63)35-18-12-17-34-56-58(5,6)52-30-19-21-32-54(52)62(56)41-24-43-66-60(48-26-13-10-14-27-48,49-28-15-11-16-29-49)50-36-38-51(65-9)39-37-50;/h10-22,26-39,46-47H,23-25,41-45H2,1-9H3;1H/q+1;/p-1 |
Clave InChI |
GWCNEDQILVVBDJ-UHFFFAOYSA-M |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042208.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12042220.png)


![N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042244.png)



![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide](/img/structure/B12042266.png)


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide](/img/structure/B12042293.png)

